molecular formula C20H23ClN4O3S B3018752 Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 898345-08-9

Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B3018752
CAS No.: 898345-08-9
M. Wt: 434.94
InChI Key: YHBAIIAKINOEQR-UHFFFAOYSA-N
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Description

Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H23ClN4O3S and its molecular weight is 434.94. The purity is usually 95%.
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Biological Activity

Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a methyl ester and a thiazole-triazole moiety. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance, certain piperazine-containing triazole derivatives have shown antifungal activity against Alternaria solani at concentrations around 50 mg/ml . The structural similarity suggests that this compound may possess similar antifungal properties.

Anticancer Potential

Thiazoles are recognized for their anticancer activity. A study on various thiazole derivatives demonstrated their effectiveness against cancer cell lines, indicating that modifications in their structure can enhance cytotoxicity . Given the structural components of the target compound, it may also exhibit anticancer effects through mechanisms similar to those observed in related thiazole derivatives.

Antiviral Activity

Compounds with similar moieties have been investigated for antiviral properties. For example, 4-hydroxyquinoline derivatives have shown promise as antiviral agents . The potential for this compound to act against viral pathogens warrants further investigation.

Synthesis and Characterization

The synthesis of thiazole-triazole derivatives often involves multi-step reactions. For instance, the synthesis of similar compounds typically includes the formation of the thiazole ring followed by coupling reactions to introduce piperidine moieties. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, a study highlighted the cytotoxic effects of piperazine-linked triazoles against gastric cancer cells (AGS) with IC50 values indicating significant potency .

Data Tables

Biological ActivityCompound TypeReference
AntifungalThiazole Derivatives
AnticancerPiperazine Derivatives
AntiviralHydroxyquinoline Derivatives

Conclusions and Future Directions

This compound represents a promising candidate for further biological evaluation due to its structural features reminiscent of known bioactive compounds. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile.
  • Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced potency and selectivity.

Properties

IUPAC Name

methyl 1-[(3-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(13-5-4-6-14(21)11-13)24-9-7-12(8-10-24)19(27)28-2/h4-6,11-12,16,26H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBAIIAKINOEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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